molecular formula C26H20FN3O3 B2997476 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1326837-77-7

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2997476
CAS No.: 1326837-77-7
M. Wt: 441.462
InChI Key: YVUPVJGAPPDESD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a quinolin-4-one core substituted with a 1,2,4-oxadiazole ring and a benzyloxy-phenyl group. Its structure includes:

  • Quinolin-4-one backbone: A bicyclic system with an ethyl group at position 1 and a fluorine atom at position 5.
  • 1,2,4-Oxadiazole ring: Positioned at the 3rd carbon of the quinolinone, substituted with a 4-(benzyloxy)phenyl group.

The molecular formula is C₂₇H₂₁FN₃O₃ (calculated molecular weight: 478.48 g/mol).

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-2-30-15-22(24(31)21-14-19(27)10-13-23(21)30)26-28-25(29-33-26)18-8-11-20(12-9-18)32-16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUPVJGAPPDESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a phenol derivative in the presence of a base.

    Formation of the Fluoroquinolone Core: The fluoroquinolone core is typically synthesized through a series of condensation reactions involving aniline derivatives and fluoro-substituted ketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst selection. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The fluoroquinolone core can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluoroquinolone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A structurally analogous compound, 6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one (CAS: 931364-59-9, molecular formula: C₂₇H₂₂FN₃O₂, molecular weight: 439.5 g/mol), provides a basis for comparison .

Structural Differences

Feature Target Compound Analog (CAS 931364-59-9)
Quinolin-4-one Substituents - 1-Ethyl
- 6-Fluoro
- 1-[(4-Fluorophenyl)methyl]
- 6-Ethyl
Oxadiazole Substituents 3-[4-(Benzyloxy)phenyl] 3-[4-Methylphenyl]
Aromatic Modifications Benzyloxy group (electron-rich due to oxygen) Methyl group (electron-neutral)
Molecular Weight 478.48 g/mol 439.5 g/mol

Physicochemical Implications

Electronic Effects : The electron-donating benzyloxy group may alter the oxadiazole ring’s electronic density, affecting binding interactions in biological systems.

Steric Considerations : The bulkier benzyloxy-phenyl substituent in the target compound could impose steric hindrance, influencing receptor selectivity.

Biological Activity

The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of the compound typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the dihydroquinolinone moiety via condensation reactions involving hydrazine derivatives and diketones.

Structural Features

The compound features:

  • An oxadiazole ring known for its biological activity.
  • A dihydroquinolinone structure which enhances its pharmacological properties.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. For instance:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.
  • The compound's mechanism of action may involve inhibition of tubulin polymerization, similar to other known anticancer agents.
Cell LineIC50 Value (µM)Reference
MCF-74.50
SiHa3.60
PC-32.97

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • It showed promising results against several bacterial strains and fungi.
  • Structure–activity relationship (SAR) studies suggest that modifications on the benzyloxy group can enhance antimicrobial efficacy.

The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act by binding to specific enzymes or receptors involved in cell proliferation.
  • Modulation of Signaling Pathways : It could interfere with signaling pathways critical for cancer cell survival and proliferation.

Study on Antitumor Activity

A study published in 2022 evaluated several derivatives of oxadiazole compounds, including the target compound. The findings indicated:

  • Selective cytotoxicity towards cancer cells with minimal effects on normal cells.
  • Enhanced potency in compounds with specific substituents on the aromatic rings.

Evaluation Against Fungal Strains

Another study assessed the antifungal activity of related compounds:

  • Some derivatives displayed better fungicidal activity than traditional antifungals like quinoxyfen.
CompoundTarget FungiEC50 (mg/L)Reference
Compound ASclerotinia sclerotiorum6.67
Compound BSclerotinia sclerotiorum5.17

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